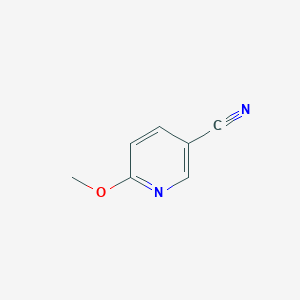
6-Methoxynicotinonitrile
Cat. No. B102282
Key on ui cas rn:
15871-85-9
M. Wt: 134.14 g/mol
InChI Key: DFPYAQAFVHRSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04255428
Procedure details


A mixture of 2-methoxy-5-cyanopyridine (61.26 g), semi-carbazide hydrochloride (76.4 g), sodium acetate (74.92 g), ethanol (1,300 ml) and water (400 ml) was hydrogenated at 344 kPa using Raney nickel catalyst (1.0 g). The mixture was evaporated to a volume of 500 ml, water (1,000 ml) was added and the mixture was allowed to stand at 0° overnight. The mixture was filtered and the solid was washed with water and dissolved in 10% hydrochloric acid (1,000 ml). Formaldehyde solution (36% w/v, 450 ml) was added and the mixture was warmed for 15 minutes, allowed to cool and was added to a solution of sodium acetate (298.5 g) in water (900 ml). This mixture was extracted with ether and the combined extracts were successively washed with aqueous potassium carbonate and water and were dried and evaporated to give 6-methoxypyridine-3-carboxaldehyde (31.5 g, 50%), m.p. 48-49°.






Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]#N)=[CH:5][N:4]=1.Cl.NNC(N)=[O:15].C([O-])(=O)C.[Na+].C(O)C>[Ni].O>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([CH:9]=[O:15])=[CH:7][CH:8]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
61.26 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC=C(C=C1)C#N
|
|
Name
|
|
|
Quantity
|
76.4 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NNC(=O)N
|
|
Name
|
|
|
Quantity
|
74.92 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated to a volume of 500 ml, water (1,000 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid was washed with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 10% hydrochloric acid (1,000 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Formaldehyde solution (36% w/v, 450 ml) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was warmed for 15 minutes
|
|
Duration
|
15 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to a solution of sodium acetate (298.5 g) in water (900 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
This mixture was extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined extracts were successively washed with aqueous potassium carbonate and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=N1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 31.5 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
